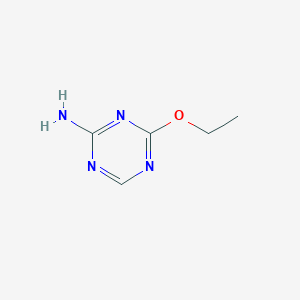
4-Ethoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with an ethoxy group at the 4-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-dialkyl-1,3,5-triazine with an appropriate amine. One common method is the reaction of 2-chloro-4,6-di-tert-butyl-1,3,5-triazine with ammonia, which yields 4,6-di-tert-butyl-1,3,5-triazin-2-amine. This compound can then be further reacted with ethanol to introduce the ethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of cyanuric chloride as a starting material, followed by nucleophilic substitution reactions to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Condensation Reactions: The ethoxy group can participate in condensation reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Ammonia: For nucleophilic substitution reactions.
Ethanol: For introducing the ethoxy group.
Oxidizing and Reducing Agents: For altering the oxidation state of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4-Ethoxy-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of herbicides, UV-filters, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethoxy-1,3,5-triazin-2-amine include:
- 2-Amino-4,6-dimethyl-1,3,5-triazine
- 2-Amino-4,6-diisopropyl-1,3,5-triazine
- 2-Amino-4,6-di-tert-butyl-1,3,5-triazine
Uniqueness
This compound is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other triazines and allows for unique applications in various fields .
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-ethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H8N4O/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9) |
InChI Key |
RQACPMAJDILPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)

![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
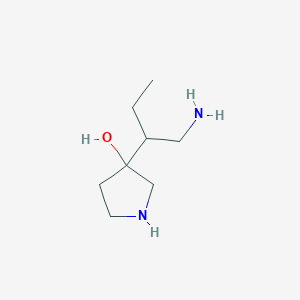


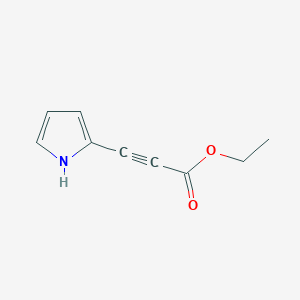

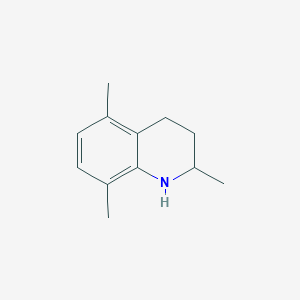
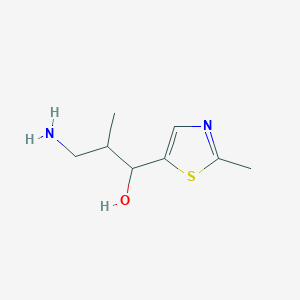
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
